NHPI-PEG4-C2-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

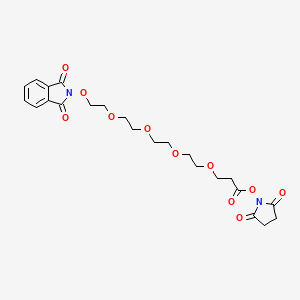

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O11/c26-19-5-6-20(27)24(19)36-21(28)7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-25-22(29)17-3-1-2-4-18(17)23(25)30/h1-4H,5-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAGLPXQSIDIDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to NHPI-PEG4-C2-NHS Ester: A Bifunctional Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG4-C2-NHS ester is a heterobifunctional crosslinker integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker component of an ADC is critical, ensuring that the cytotoxic payload remains securely attached to the antibody in circulation and is efficiently released at the target site. This compound is a non-cleavable linker, meaning that the payload is released upon lysosomal degradation of the antibody-linker conjugate within the target cell. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, application in ADC development, and relevant experimental protocols.

Core Properties of this compound

This compound is comprised of three key functional components: an N-Hydroxyphthalimide (NHPI) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure imparts specific functionalities crucial for its role as an ADC linker. The NHS ester provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on a monoclonal antibody. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The NHPI group serves as the attachment point for the cytotoxic payload, which is typically modified to be reactive towards the NHPI moiety.

| Property | Value | Reference |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate | [1] |

| CAS Number | 1415328-95-8 | [1] |

| Molecular Formula | C23H28N2O11 | |

| Molecular Weight | 508.48 g/mol | |

| Appearance | Solid | |

| Storage | Store at -20°C |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2014185985A1, where it is listed as "example 40". The following is a summary of the synthetic protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials as described in patent WO2014185985A1.

-

Appropriate solvents (e.g., dichloromethane, dimethylformamide).

-

Reagents for activation and coupling (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide).

-

Purification supplies (e.g., silica (B1680970) gel for chromatography).

Procedure:

The synthesis involves a multi-step process that begins with the modification of a PEG4 spacer at one terminus with an N-Hydroxyphthalimide group. The other terminus of the PEG spacer, which contains a carboxylic acid, is then activated to form an NHS ester.

-

Step 1: Introduction of the NHPI group. A protected tetraethylene glycol derivative with a terminal leaving group is reacted with N-hydroxyphthalimide in the presence of a base.

-

Step 2: Deprotection. The protecting group on the other terminus of the PEG chain is removed to reveal a free carboxylic acid.

-

Step 3: NHS Ester Formation. The terminal carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC to form the final this compound product.

-

Purification. The final product is purified by column chromatography to achieve the desired purity.

Note: For a detailed, step-by-step synthesis protocol, it is essential to refer to the specific examples outlined in patent WO2014185985A1.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The primary application of this compound is in the covalent linkage of a cytotoxic drug to a monoclonal antibody. The NHS ester end of the linker reacts with primary amines on the antibody, typically the ε-amino groups of lysine residues, to form a stable amide bond. The NHPI end is utilized for the attachment of a payload.

Experimental Protocol: Antibody-Linker Conjugation

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This compound.

-

Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)).

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution).

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).

Procedure:

-

Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: A stock solution of this compound is prepared in an anhydrous solvent like DMSO.

-

Conjugation Reaction: The linker solution is added to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody). The reaction is typically incubated at room temperature for 1-2 hours or at 4°C for 4-12 hours.

-

Quenching: The reaction is quenched by the addition of an amine-containing reagent like Tris or glycine to consume any unreacted NHS esters.

-

Purification: The antibody-linker conjugate is purified from excess linker and other small molecules using SEC or TFF.

-

Drug Conjugation: The purified antibody-linker conjugate is then reacted with the activated cytotoxic payload, which forms a stable bond with the NHPI moiety.

-

Final Purification: The final ADC is purified to remove any unconjugated payload and other impurities.

dot

References

In-Depth Technical Guide: NHPI-PEG4-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of NHPI-PEG4-C2-NHS ester, a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Functionality

This compound is a chemical linker designed to connect two different molecules, typically a protein and a therapeutic payload. Its structure comprises three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

-

Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-ethylene glycol spacer is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugate in aqueous environments. The PEG moiety can also reduce aggregation and potentially shield the conjugate from enzymatic degradation, thereby improving its pharmacokinetic profile.

-

N-Hydroxyphthalimide (NHPI) Ester: While the primary reactive site for bioconjugation is the NHS ester, the NHPI group can also be utilized in specific chemical transformations, though it is generally less reactive towards amines than the NHS ester under typical bioconjugation conditions.

The combination of these components makes this compound a versatile tool for creating stable, soluble, and effective bioconjugates.

Chemical Structure

The chemical structure of this compound is depicted below:

Molecular Formula: C₂₃H₂₈N₂O₁₁[1] Molecular Weight: 508.48 g/mol [1] SMILES: O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCON(C(C2=C3C=CC=C2)=O)C3=O[1]

Physicochemical and Reactive Properties

A summary of the key physicochemical and reactive properties of this compound is presented in the tables below. It is important to note that while specific quantitative data for this exact molecule is not always available in public literature, the properties of similar NHS esters and PEGylated molecules provide a strong indication of its expected behavior.

Physicochemical Properties

| Property | Value | Source/Comment |

| Purity | ≥97% | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Storage Conditions | -20°C, under desiccated conditions | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | General property of NHS esters.[] |

| Topological Polar Surface Area (TPSA) | 147.21 Ų | [1] |

| LogP | 0.2779 | [1] |

| Hydrogen Bond Acceptors | 11 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 17 | [1] |

Reactive Properties

| Property | Description | Source/Comment |

| Primary Reactive Group | N-Hydroxysuccinimide (NHS) ester | Reacts with primary amines to form stable amide bonds.[] |

| Optimal Reaction pH | 7.2 - 8.5 | [] |

| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C | General guideline for NHS ester conjugations.[] |

| Stability in Aqueous Solution | The NHS ester moiety is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with increasing pH. The half-life of NHS esters can range from hours at neutral pH to minutes at pH 8.6.[3] | It is recommended to prepare solutions of the linker immediately before use. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical antibody-drug conjugation workflow.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound involves a two-step process. First, the linker is conjugated to the antibody. Second, the therapeutic payload is attached to the other end of the linker (in this case, the NHPI end would require a specific chemical strategy not detailed here as the primary focus is on the NHS-amine reaction). The general workflow for the initial antibody-linker conjugation is as follows:

Detailed Protocol for Antibody Conjugation

This protocol is a general guideline and may require optimization for specific antibodies and payloads.

Materials:

-

Antibody in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker stock solution to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by purifying the conjugate using a suitable method such as SEC.

-

-

Analysis:

-

Characterize the resulting antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

Signaling Pathways and Logical Relationships

As a synthetic linker, this compound does not directly participate in biological signaling pathways. Instead, its function is to covalently attach a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The logical relationship in its application is a straightforward conjugation reaction.

Amine-NHS Ester Conjugation Reaction

The core chemical reaction involves the nucleophilic attack of a primary amine from a protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Conclusion

This compound is a valuable tool in the field of bioconjugation, offering a reliable method for linking molecules through stable amide bonds. Its hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. The well-defined reactivity of the NHS ester allows for controlled conjugation to proteins, making it a key component in the development of targeted therapeutics like ADCs. For successful application, careful consideration of reaction conditions, particularly pH and the exclusion of moisture and extraneous nucleophiles, is crucial. The protocols and data presented in this guide provide a solid foundation for researchers and developers working with this versatile crosslinker.

References

Unraveling the Mechanism of NHPI-PEG4-C2-NHS Ester: A Technical Guide for ADC Development

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of NHPI-PEG4-C2-NHS ester, a non-cleavable linker employed in the development of Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its function, supported by structural data, experimental methodologies, and a mechanistic overview of its journey from systemic circulation to intracellular payload delivery.

Introduction to this compound in ADCs

This compound is a heterobifunctional crosslinker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies (mAbs). As a critical component of an ADC, the linker's properties profoundly influence the conjugate's stability, pharmacokinetics, and efficacy. This linker is classified as non-cleavable, signifying that the release of the cytotoxic drug is dependent on the complete proteolytic degradation of the antibody backbone within the target cell.

The structure of this compound comprises three key functional domains:

-

N-Hydroxyphthalimide (NHPI) group: While the primary reactive moiety for antibody conjugation is the NHS ester, the NHPI group forms part of the stable backbone of the linker.

-

Polyethylene Glycol (PEG4) spacer: A tetra-ethylene glycol unit that enhances the hydrophilicity of the ADC, which can mitigate aggregation, improve pharmacokinetics, and provide spatial separation between the antibody and the payload.[][2]

-

N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that facilitates the covalent conjugation to primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of the monoclonal antibody.[][3]

Core Mechanism of Action: A Stepwise Journey

The therapeutic effect of an ADC constructed with this compound is realized through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

Step 1: Antibody Conjugation via NHS Ester Reaction

The initial step involves the covalent attachment of the linker-payload complex to the monoclonal antibody. The NHS ester group of the linker reacts with primary amines on the antibody surface, such as those on lysine residues, via nucleophilic acyl substitution.[] This reaction forms a stable and irreversible amide bond, ensuring the integrity of the ADC in circulation.[]

Experimental Protocol: Antibody Conjugation

A general protocol for the conjugation of an NHS ester linker to an antibody is as follows:

-

Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[4]

-

Linker-Payload Solution Preparation: Immediately before use, dissolve the this compound-payload complex in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[4] NHS esters are susceptible to hydrolysis, so stock solutions should not be stored.[4]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker-payload solution to the antibody solution.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent antibody denaturation.[4]

-

Incubation: The reaction mixture is typically incubated for 30-60 minutes at room temperature or for 2 hours on ice.[4] The optimal reaction time and temperature may need to be determined empirically.

-

Quenching: The reaction can be quenched by adding a molar excess of a small molecule primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

-

Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction byproducts using methods such as size-exclusion chromatography (desalting column) or dialysis.[5]

Step 2: Systemic Circulation and Target Recognition

Once administered, the ADC circulates systemically. The monoclonal antibody component directs the ADC to its specific target antigen, which is ideally overexpressed on the surface of cancer cells. The stability of the non-cleavable linker is paramount during this phase to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[6] The PEG4 spacer contributes to improved pharmacokinetics by increasing the hydrodynamic radius and reducing non-specific interactions.[]

Step 3: Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

Step 4: Antibody Degradation and Payload Release

Within the acidic and enzyme-rich environment of the lysosome, the monoclonal antibody component of the ADC undergoes complete proteolytic degradation. This degradation liberates the cytotoxic payload, which remains covalently attached to the NHPI-PEG4-C2 linker and the lysine residue to which it was originally conjugated.[7]

Step 5: Intracellular Cytotoxicity

The released payload-linker-amino acid complex is the active metabolite that exerts the cytotoxic effect, leading to cell death. It is important to note that for non-cleavable linkers, the payload must retain its potency even with the linker and an amino acid attached.[7]

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC with a non-cleavable linker is primarily a linear pathway of delivery and activation, rather than an interaction with specific signaling cascades. The key events are binding, internalization, and lysosomal degradation.

Below are Graphviz diagrams illustrating the core signaling pathway and a typical experimental workflow for evaluating ADCs.

Caption: A diagram illustrating the sequential steps of ADC action.

Caption: A typical workflow for the preclinical evaluation of an ADC.

Quantitative Data and Performance Metrics

While specific quantitative data for ADCs utilizing the this compound linker are not extensively available in the public domain, the performance of such conjugates can be assessed using established metrics for non-cleavable ADCs.

| Parameter | Description | Typical Methodology |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |

| In Vitro Cytotoxicity (IC50) | The concentration of ADC required to inhibit the growth of 50% of a cancer cell population. | Cell viability assays (e.g., MTS, CellTiter-Glo) on antigen-positive and antigen-negative cell lines. |

| In Vitro Plasma Stability | The stability of the ADC in plasma, measuring the extent of premature drug release. | Incubation of the ADC in plasma followed by ELISA or LC-MS/MS to quantify intact ADC or released payload.[6] |

| In Vivo Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) properties of the ADC in an animal model. | Serial blood sampling from ADC-dosed animals and quantification of total antibody and ADC concentrations over time. |

| In Vivo Efficacy | The ability of the ADC to inhibit tumor growth in an animal model. | Tumor volume measurements in xenograft models treated with the ADC. |

Comparative Stability of Non-Cleavable Linkers:

Studies have shown that non-cleavable linkers, in general, exhibit greater stability in circulation compared to many cleavable linkers. For instance, an ADC with a non-cleavable SMCC linker showed over 80% intact conjugate remaining after 7 days in rat plasma, whereas an ADC with a cleavable valine-citrulline linker had approximately 50% intact conjugate remaining in mouse plasma over the same period.[8]

Conclusion

The this compound represents a refined tool in the ADC development toolkit, offering the advantages of a non-cleavable linker with the enhanced pharmacokinetic properties afforded by PEGylation. Its mechanism of action relies on the precise targeting capabilities of the monoclonal antibody and the robust intracellular degradation machinery of the target cancer cell. A thorough understanding of its conjugation chemistry, intracellular processing, and the methodologies for its evaluation is crucial for the successful development of novel, effective, and safe antibody-drug conjugates. Future research focusing on the direct comparison of NHPI-containing linkers with other non-cleavable linkers will further delineate their specific advantages and optimal applications.

References

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: NHPI-PEG4-C2-NHS Ester (CAS: 1415328-95-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG4-C2-NHS ester, with the Chemical Abstracts Service (CAS) number 1415328-95-8, is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This molecule incorporates a N-Hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a N-Hydroxyphtalimide (NHPI) group, providing a versatile platform for covalently linking molecules to proteins.

The NHS ester facilitates the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues on antibodies. The tetra-PEG spacer (PEG4) enhances solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the protein. The NHPI moiety offers a reactive handle for the attachment of payloads. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1415328-95-8 |

| Molecular Formula | C23H28N2O11 |

| Molecular Weight | 508.48 g/mol |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate[1] |

| Appearance | Solid Powder[1] |

| Purity | ≥97%[] or ≥98%[3] |

| Storage Conditions | -20°C, dry and dark[][3] |

| Solubility | Soluble in DMSO, DCM, DMF |

| SMILES | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCON(C(C2=C3C=CC=C2)=O)C3=O[] |

| InChIKey | HLAGLPXQSIDIDX-UHFFFAOYSA-N[1] |

Mechanism of Action and Applications

This compound is primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs).[1][3][] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.

The core functionality of this linker is based on the reactivity of the NHS ester group towards primary amines. This reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions.

Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the this compound acts as a bridge connecting the antibody to the cytotoxic payload. The NHS ester end of the linker reacts with the ε-amino groups of lysine residues on the surface of the antibody. The other end of the linker, after potential modification of the NHPI group, is attached to the drug molecule. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC.

The general workflow for creating an ADC using an NHS ester linker is as follows:

References

An In-Depth Technical Guide to NHPI-PEG4-C2-NHS Ester for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. This technical guide provides a comprehensive overview of NHPI-PEG4-C2-NHS ester, a non-cleavable linker incorporating a polyethylene (B3416737) glycol (PEG) spacer, for its application in the development of next-generation ADCs. This document details the linker's structure and properties, offers detailed experimental protocols for conjugation and characterization, and presents relevant signaling pathways in the context of ADC therapy.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the stable conjugation of drug payloads to antibodies. Its structure comprises three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with the lysine (B10760008) residues on the surface of a monoclonal antibody.

-

Polyethylene Glycol (PEG4) Spacer: A four-unit PEG chain that imparts favorable physicochemical properties to the resulting ADC.

-

N-Hydroxyphthalimide (NHPI) Group: While the primary function of the core structure is to link the payload, the overall linker is designed for stability.

The non-cleavable nature of this linker ensures that the cytotoxic payload is only released upon the complete degradation of the antibody within the lysosome of the target cancer cell.[1][2][3] This mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₈N₂O₁₁ | [4] |

| Molecular Weight | 508.48 g/mol | [4] |

| CAS Number | 1415328-95-8 | [4] |

| Appearance | Solid Powder | [5] |

| Purity | ≥97% | [4] |

| Storage | -20°C | [4] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [6] |

The Role of the PEG4 Spacer in ADC Development

The inclusion of a PEG spacer, such as the tetra-ethylene glycol unit in this compound, offers several distinct advantages in ADC design:

-

Increased Hydrophilicity: The PEG chain enhances the overall water solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This increased solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.[7]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.[7]

-

Enhanced Stability: The flexible PEG spacer can act as a shield, sterically hindering the premature degradation of the linker and payload in the bloodstream.

-

Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's stability and solubility.[7]

Table 2: Expected Impact of PEGylation on ADC Properties

| Property | Impact of PEGylation | Rationale |

| Solubility | Increased | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload. |

| Aggregation | Decreased | Increased solubility and steric hindrance from the PEG chain reduce intermolecular interactions. |

| Plasma Half-life | Increased | Reduced non-specific clearance and protection from proteolysis. |

| Immunogenicity | Potentially Reduced | The PEG chain can mask potential immunogenic epitopes on the linker-payload. |

| Drug-to-Antibody Ratio (DAR) | Enables Higher DARs | Mitigates aggregation issues associated with high loading of hydrophobic drugs. |

Mechanism of Action of ADCs with Non-Cleavable Linkers

ADCs constructed with non-cleavable linkers like this compound follow a distinct intracellular trafficking and payload release pathway compared to their cleavable counterparts.

The process begins with the ADC circulating in the bloodstream, where the stable non-cleavable linker prevents premature drug release.[1][3] Upon reaching the tumor microenvironment, the antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of the cancer cell.[8][9] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[9] The endosome then fuses with a lysosome, a cellular organelle containing a host of degradative enzymes.[10][11] Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded into its constituent amino acids.[2] This proteolytic degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue (typically lysine).[12] This active payload-linker-amino acid complex can then exert its cytotoxic effect, leading to cell cycle arrest and apoptosis.[8]

Experimental Protocols

Antibody Preparation for Conjugation

Objective: To prepare the antibody in a suitable buffer for conjugation with the this compound.

Materials:

-

Monoclonal antibody (mAb) in a storage buffer (e.g., PBS)

-

Amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

-

Amicon® Ultra centrifugal filter units (or equivalent) for buffer exchange

-

Spectrophotometer

Protocol:

-

Buffer Exchange:

-

Transfer the required amount of antibody solution to a centrifugal filter unit with a molecular weight cut-off appropriate for the antibody (e.g., 30 kDa or 50 kDa).

-

Add an excess of the amine-free conjugation buffer to the filter unit.

-

Centrifuge according to the manufacturer's instructions to concentrate the antibody.

-

Discard the flow-through.

-

Repeat the addition of conjugation buffer and centrifugation at least three times to ensure complete removal of any primary amine-containing substances from the original storage buffer.

-

-

Concentration Determination:

-

After the final centrifugation step, recover the concentrated antibody solution.

-

Measure the absorbance of the antibody solution at 280 nm (A280) using a spectrophotometer.

-

Calculate the antibody concentration using its extinction coefficient. The typical concentration for conjugation is 2-10 mg/mL.

-

Conjugation of this compound to the Antibody

Objective: To covalently link the this compound (and its attached payload) to the lysine residues of the prepared antibody.

Materials:

-

Prepared antibody in amine-free conjugation buffer

-

This compound pre-linked to the desired cytotoxic payload

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction tubes

-

Orbital shaker or rotator

Protocol:

-

Prepare the Linker-Payload Solution:

-

Immediately before use, dissolve the this compound-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive, so prolonged storage of the solution is not recommended.[6]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker-payload solution to the antibody solution. The optimal molar ratio of linker-payload to antibody will depend on the desired Drug-to-Antibody Ratio (DAR) and should be empirically determined. A starting point is often a 5- to 20-fold molar excess.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking or rotation.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the conjugation reaction, add a quenching reagent such as Tris buffer or glycine (B1666218) to a final concentration of 50-100 mM. These reagents contain primary amines that will react with any unreacted NHS esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated linker-payload and other reaction byproducts from the ADC.

Materials:

-

Quenched conjugation reaction mixture

-

Purification buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column or desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

-

Purification:

-

Equilibrate the SEC or desalting column with the purification buffer according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column.

-

If using SEC, collect the fractions corresponding to the high molecular weight ADC, separating it from the low molecular weight unconjugated species.

-

If using a desalting column, collect the eluate containing the purified ADC.

-

-

Buffer Exchange and Concentration:

-

If necessary, perform a buffer exchange into a suitable formulation buffer and concentrate the purified ADC using centrifugal filter units as described in section 4.1.

-

Characterization of the Antibody-Drug Conjugate

Objective: To determine the key quality attributes of the purified ADC, including DAR, aggregation, and purity.

Table 3: Methods for ADC Characterization

| Parameter | Method | Principle |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug-linkers, as each addition increases hydrophobicity. |

| UV-Vis Spectroscopy | By measuring absorbance at 280 nm (for protein) and a wavelength specific to the payload, the DAR can be calculated. | |

| Mass Spectrometry (MS) | Provides the exact mass of the ADC, allowing for the determination of the number of conjugated drug-linkers. | |

| Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of high molecular weight aggregates. |

| Purity | SDS-PAGE (reduced and non-reduced) | Assesses the integrity of the antibody and the presence of any fragments or impurities. |

| Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | Measures the binding of the ADC to its target antigen to ensure conjugation has not compromised its function. |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo®) | Determines the potency (IC50) of the ADC against target-positive and target-negative cancer cell lines. |

Signaling Pathways Targeted by ADCs

The efficacy of an ADC is contingent upon the selection of an appropriate target antigen that is highly expressed on cancer cells with limited expression on healthy tissues. Two such well-established targets are HER2 and TROP-2.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers.[][14] HER2 activation, through homo- or heterodimerization with other ErbB family members, triggers downstream signaling cascades that promote cell proliferation, survival, and invasion.[14][15]

ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) which utilizes a non-cleavable linker, not only deliver a cytotoxic payload but also inhibit HER2 signaling by binding to the receptor and preventing its dimerization and downstream signaling.[8][10]

TROP-2 Signaling Pathway

Trophoblast cell-surface antigen 2 (TROP-2) is a transmembrane glycoprotein (B1211001) that is overexpressed in a wide range of solid tumors and is associated with poor prognosis.[16][17] TROP-2 is involved in several signaling pathways that regulate cell proliferation, migration, and invasion.[18]

ADCs targeting TROP-2 deliver a potent cytotoxic payload to cancer cells overexpressing this antigen, leading to their destruction.[16] The use of a non-cleavable linker ensures that the payload is released specifically within the target cells, minimizing damage to surrounding healthy tissue.

Conclusion

This compound represents a valuable tool in the design and development of advanced antibody-drug conjugates. Its non-cleavable nature provides high plasma stability, a critical factor for minimizing off-target toxicity and improving the therapeutic index. The integrated PEG4 spacer further enhances the physicochemical properties of the resulting ADC, addressing common challenges such as aggregation and poor pharmacokinetics. By understanding the principles outlined in this guide and implementing the provided experimental protocols, researchers can effectively utilize this linker to create novel, stable, and potent ADCs for the targeted treatment of cancer. Further optimization of conjugation conditions and in-depth characterization are essential for the successful clinical translation of these promising therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. The emergence of trophoblast cell-surface antigen 2 (TROP-2) as a novel cancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 14. onclive.com [onclive.com]

- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 16. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

role of PEG4 spacer in NHPI-PEG4-C2-NHS ester

An in-depth technical guide on the role of the PEG4 spacer in NHPI-PEG4-C2-NHS ester, designed for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure comprises three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., lysine (B10760008) residues).

-

PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol chain consisting of four ethylene (B1197577) glycol units. This spacer is central to the functionality of the molecule.

-

N-Hydroxyphthalimide (NHPI) Ester: A terminal group that can be used for further conjugation, often following a deprotection step, or it can be part of a payload delivery system. In some contexts, it acts as a leaving group in radical-based reactions.

This guide will focus specifically on the multifaceted role of the PEG4 spacer in influencing the physicochemical and biological properties of the conjugates formed using this linker.

The Pivotal Role of the PEG4 Spacer

The tetraethylene glycol (PEG4) spacer is not merely a passive linker; it is an active modulator of conjugate properties. Its inclusion addresses several key challenges encountered in drug development, such as poor solubility of hydrophobic drugs and the potential for aggregation of modified proteins.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG4 spacer is to increase the hydrophilicity of the overall conjugate. Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The covalent attachment of these drugs to an antibody can lead to aggregation and loss of function. The PEG4 spacer, with its repeating ether units, is highly soluble in aqueous environments, which helps to mitigate the hydrophobicity of the payload and improve the overall solubility and stability of the ADC.

Reduced Aggregation and Improved Stability

The flexible and hydrophilic nature of the PEG4 chain creates a "hydrophilic cloud" around the conjugated payload. This steric hindrance prevents the close association of individual antibody molecules, thereby reducing the propensity for aggregation. This is critical for maintaining the therapeutic efficacy and safety profile of the ADC, as aggregated biologics can be immunogenic and exhibit altered pharmacokinetic properties.

Favorable Pharmacokinetics

The inclusion of PEG spacers is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules. PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life. While the PEG4 spacer in this linker is relatively short, it contributes to an overall increase in the hydrophilicity and stability of the ADC, which can positively influence its PK profile.

Defined Length and Chemical Inertness

The PEG4 spacer has a discrete and defined length (a discrete PEG or dPEG®), which ensures the production of highly homogeneous conjugates with a consistent distance between the antibody and the payload. This is in contrast to traditional, polydisperse PEG polymers, which can result in a heterogeneous mixture of products. Furthermore, the PEG backbone is chemically inert and stable under typical physiological conditions, preventing premature cleavage of the linker and off-target drug release.

Quantitative Data

The following table summarizes key quantitative parameters related to the this compound linker.

| Parameter | Value | Significance | Reference |

| Molecular Weight | 478.45 g/mol | Precise mass for characterization and reaction stoichiometry calculations. | N/A |

| Spacer Arm Length | 24.1 Å | Provides a defined distance between the conjugated molecules, minimizing steric hindrance. | N/A |

| Purity | ≥95% | High purity is essential for reproducible conjugation and reliable downstream applications. | N/A |

| Solubility | Soluble in DMSO, DMF | Indicates appropriate solvents for stock solution preparation. | N/A |

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol outlines a general procedure for conjugating the this compound to an antibody.

Materials:

-

Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., desalting column, size-exclusion chromatography)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

-

Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

-

Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Purification: Remove the excess, unreacted linker and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC). The column should be equilibrated with the desired storage buffer.

-

Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Workflow for ADC Formation and Characterization

The following diagram illustrates a typical workflow for the synthesis and analysis of an Antibody-Drug Conjugate using the this compound linker, assuming a subsequent payload attachment step.

Caption: Workflow for ADC synthesis and characterization.

Molecular Structure and Linkage Chemistry

The diagram below outlines the fundamental reaction between the NHS ester of the linker and a primary amine on a protein, such as a lysine residue.

Caption: Amine-reactive NHS ester conjugation chemistry.

Conclusion

The PEG4 spacer within the this compound linker is a critical design element that confers several advantageous properties to the resulting bioconjugates. Its hydrophilicity enhances solubility and reduces aggregation, while its defined length allows for the creation of homogeneous and well-characterized therapeutics. These features collectively contribute to improved stability, favorable pharmacokinetics, and ultimately, the development of safer and more effective targeted therapies like ADCs. The rational inclusion of such spacers is a cornerstone of modern bioconjugation chemistry.

NHPI-PEG4-C2-NHS ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of NHPI-PEG4-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a molecule designed with two reactive ends separated by a polyethylene (B3416737) glycol (PEG) spacer. One end features an N-Hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules. The other end contains an N-hydroxyphthalimide (NHPI) ester. This linker is integral to the precise and stable conjugation of molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 508.48 g/mol | [][2] |

| Molecular Formula | C₂₃H₂₈N₂O₁₁ | [][2] |

| CAS Number | 1415328-95-8 | [][2] |

| Purity | ≥97% | [] |

| Appearance | Solid Powder | [2] |

| Storage Conditions | -20°C | [] |

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a linker in the creation of ADCs.[2][3] ADCs are a class of targeted therapeutics where a monoclonal antibody is linked to a cytotoxic drug. The antibody component directs the conjugate to a specific target, such as a cancer cell, and upon binding, the drug is released to exert its therapeutic effect. The PEG4 spacer in the linker enhances the solubility and stability of the resulting ADC.

Experimental Protocol: Antibody Conjugation with this compound

The following is a generalized protocol for the conjugation of this compound to an antibody. The precise conditions, such as molar excess and incubation times, may require optimization based on the specific antibody and drug being used.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the NHS ester and must be avoided.

-

If necessary, perform a buffer exchange to transfer the antibody into the appropriate reaction buffer.

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so prolonged storage in solution is not recommended.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved this compound to the antibody solution. A common starting point is a 5- to 20-fold molar excess of the linker over the antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

-

-

Quenching:

-

To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and other small molecules from the conjugated antibody using a suitable purification method, such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm the purity and integrity of the conjugate using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

-

Experimental Workflow for ADC Synthesis

The logical flow of creating an antibody-drug conjugate using this compound can be visualized as a series of sequential steps.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram illustrates the key stages in the synthesis of an ADC, starting from the preparation of the antibody and the linker-drug complex, followed by the conjugation reaction, purification, and final characterization of the ADC. This streamlined process is fundamental to the development of targeted cancer therapies and other advanced biotherapeutics.

References

A Deep Dive into NHS Ester Reactivity with Primary Amines: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of N-hydroxysuccinimide (NHS) ester reactivity with primary amines is fundamental for successful bioconjugation, labeling, and the creation of innovative diagnostics and therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles governing this widely utilized chemical reaction, complete with quantitative data, detailed experimental protocols, and visual workflows to ensure robust and reproducible results.

Core Principles of NHS Ester-Amine Reactivity

N-hydroxysuccinimide esters are highly valued in bioconjugation for their ability to efficiently form stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[][2] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl group of the NHS ester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the NHS leaving group, resulting in a stable amide linkage.[2]

The selectivity of NHS esters for primary aliphatic amines is a key advantage, minimizing off-target reactions with other nucleophiles like hydroxyl or sulfhydryl groups under typical aqueous reaction conditions.[2] While reactions with these other groups can occur, the resulting esters and thioesters are less stable and can be hydrolyzed or displaced by amines.[2] This high chemoselectivity and the stability of the resulting amide bond make NHS ester chemistry a workhorse for applications ranging from antibody-drug conjugates (ADCs) to immunoassays and proteomic probes.[][3]

Key Factors Influencing Reaction Efficiency

The success of an NHS ester-amine coupling reaction is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing competing side reactions.

The Critical Role of pH

The pH of the reaction buffer is arguably the most crucial factor influencing the outcome of the conjugation.[4][5] It governs a delicate balance between two competing processes:

-

Amine Reactivity: The reactive species is the deprotonated, nucleophilic primary amine (-NH₂). At pH values below the pKa of the amine (typically around 10.5 for the lysine side chain, but this can vary based on the local protein microenvironment), the amine group is predominantly protonated (-NH₃⁺) and non-reactive.[6] As the pH increases, the concentration of the deprotonated amine rises, favoring the nucleophilic attack on the NHS ester.[6]

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water cleaves the ester, rendering it inactive.[6][7] The rate of this hydrolysis reaction increases significantly with increasing pH.[6][7]

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while keeping the rate of hydrolysis manageable. For most protein and biomolecule labeling applications, the optimal pH range is 8.3 to 8.5 .[4][5][8]

Temperature and Incubation Time

NHS ester conjugations are typically performed at room temperature (approximately 25°C) for 30 minutes to 4 hours, or at 4°C for longer periods (e.g., overnight).[7][9] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for reactions with sensitive proteins or when using low concentrations of reactants.[9] However, this may necessitate a longer incubation time to achieve the desired degree of labeling.[9]

Concentration of Reactants

The concentrations of both the biomolecule and the NHS ester reagent can impact the efficiency of the reaction. At low protein concentrations, the competing hydrolysis of the NHS ester can become more pronounced, leading to lower conjugation yields.[7] A protein concentration of at least 2 mg/mL is often recommended to favor the bimolecular aminolysis reaction over the unimolecular hydrolysis. A molar excess of the NHS ester is typically used to drive the reaction to completion.[4]

Buffer Composition

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester, leading to significantly reduced labeling efficiency.[5][7][9] Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[7]

Quantitative Data on NHS Ester Reactivity

To facilitate experimental design, the following tables summarize key quantitative data regarding the stability of NHS esters and the kinetics of the competing aminolysis and hydrolysis reactions.

| pH | Half-life of NHS Ester |

| 7.0 (at 0°C) | 4-5 hours |

| 8.6 (at 4°C) | 10 minutes |

| 9.0 | Hydrolyzes in minutes |

Table 1: Effect of pH on the Stability of NHS Esters. This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a significantly shorter half-life of the reactive ester.[7][10]

| pH | Reaction | Half-life (t₁/₂) | Amide Yield |

| 8.0 | Hydrolysis | 210 min | |

| Amidation | 80 min | 80-85% | |

| 8.5 | Hydrolysis | 180 min | |

| Amidation | 20 min | 80-85% | |

| 9.0 | Hydrolysis | 125 min | |

| Amidation | 10 min | 80-85% |

Table 2: Comparative Kinetics of Hydrolysis vs. Amidation for P3-NHS Ester. This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a specific porphyrin-NHS ester (P3-NHS) at 1.0 mM concentration with two equivalents of an amino-PEG reagent at room temperature. The data demonstrates that while the rate of hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a high yield of the conjugate at the optimal pH.[11][12]

| pH | Reaction | Half-life (t₁/₂) | Amide Yield |

| 8.0 | Hydrolysis | 190 min | |

| Amidation | 25 min | 87-92% | |

| 8.5 | Hydrolysis | 130 min | |

| Amidation | 10 min | 87-92% | |

| 9.0 | Hydrolysis | 110 min | |

| Amidation | 5 min | 87-92% |

Table 3: Comparative Kinetics of Hydrolysis vs. Amidation for P4-NHS Ester. This table shows the kinetic data for a different porphyrin-NHS ester (P4-NHS) under the same conditions as Table 2. This data further supports that the rate of amidation is significantly faster than hydrolysis, especially at slightly alkaline pH, resulting in high conjugation yields.[11][12]

Visualizing the Chemistry and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the chemical reaction, a typical experimental workflow, and the key factors influencing the reaction.

Detailed Experimental Protocol: Antibody Labeling with an NHS Ester Dye

This protocol provides a detailed methodology for a common application of NHS ester chemistry: the fluorescent labeling of an antibody.

Materials:

-

Antibody (IgG): To be labeled, free of amine-containing stabilizers like Tris, glycine, or BSA.

-

CF® Dye Succinimidyl Ester (or other NHS ester dye): The labeling reagent.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the NHS ester.[5]

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3: Reaction buffer.[13]

-

Purification Column (e.g., Sephadex® G-25): For removing unreacted dye.[13]

-

Phosphate-Buffered Saline (PBS): For column equilibration and elution.

-

Optional Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]

Procedure:

-

Prepare the Antibody Solution:

-

Prepare the NHS Ester Stock Solution:

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point for antibodies).

-

Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[14]

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][13]

-

-

Purify the Conjugate:

-

Prepare a gel filtration column (e.g., Sephadex® G-25) according to the manufacturer's instructions, equilibrating with PBS.

-

Apply the reaction mixture to the column.

-

Elute the conjugate with PBS. The labeled antibody will typically elute first as a colored fraction, while the smaller, unreacted dye will elute later.

-

Alternatively, dialysis or spin desalting columns can be used for purification.[14]

-

-

Characterize the Conjugate:

-

Determine the protein concentration and the concentration of the incorporated dye spectrophotometrically according to the dye manufacturer's instructions.

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

-

Applications in Research and Drug Development

The versatility and reliability of NHS ester chemistry have led to its widespread adoption in numerous scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.[3] The stability of the amide bond ensures the drug remains attached to the antibody in circulation.[3]

-

Proteomics and Activity-Based Protein Profiling (ABPP): NHS ester-based probes are used to map reactive and ligandable hotspots across the proteome, aiding in the discovery of new drug targets.[15][16][17]

-

Immunoassays and Diagnostics: The covalent attachment of reporter molecules (e.g., fluorescent dyes, enzymes) to antibodies and other proteins via NHS ester chemistry is a cornerstone of many diagnostic assays.[]

-

Biomaterial Functionalization: Surfaces of biomaterials can be modified with NHS esters to allow for the covalent immobilization of proteins and other biomolecules for applications in tissue engineering and biosensing.[18][19]

References

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. biotium.com [biotium.com]

- 14. broadpharm.com [broadpharm.com]

- 15. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NHPI-PEG4-C2-NHS Ester Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the labeling of proteins, with a primary focus on antibodies, using the amine-reactive crosslinker, NHPI-PEG4-C2-NHS ester. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs), enabling the stable attachment of therapeutic payloads to monoclonal antibodies.

Introduction

This compound is a chemical linker designed for bioconjugation. It features an N-Hydroxysuccinimide (NHS) ester group that reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances solubility and can reduce non-specific binding of the resulting conjugate. The N-Hydroxyphthalimide (NHPI) group is another component of this specific linker, which is often utilized in the context of advanced linker technologies for ADCs. The overall process is a straightforward and common method for protein modification and conjugation.

The reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5), where the primary amine groups are deprotonated and thus more nucleophilic. It is crucial to use amine-free buffers, as they would otherwise compete with the target protein for reaction with the NHS ester.

Experimental Protocols

Materials

-

Protein/Antibody of interest (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer (pH 8.3-8.5)

-

Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

-

Purification column (e.g., desalting column, size-exclusion chromatography column)

Step-by-Step Labeling Procedure

1. Preparation of the Protein/Antibody:

-

Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin). If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

-

Adjust the concentration of the protein to 1-10 mg/mL in the Reaction Buffer.

2. Preparation of the this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.

-

Note: NHS esters are sensitive to moisture and will hydrolyze. It is critical to use anhydrous solvents and prepare the solution fresh for each experiment.

3. Labeling Reaction:

-

Calculate the required amount of this compound solution to add to the protein solution. The optimal molar excess of the NHS ester will depend on the protein and the desired degree of labeling. A common starting point for antibodies is a 20-fold molar excess.[1][2][3]

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the linker or the conjugated molecule is light-sensitive.

4. Quenching the Reaction:

-

(Optional but recommended) To stop the labeling reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted NHS ester.

5. Purification of the Labeled Protein:

-

Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein.

-

The purified, labeled protein can be stored under conditions that are optimal for the unlabeled protein.

Quantitative Data Summary

The degree of labeling can be influenced by several factors including the protein concentration, the molar ratio of NHS ester to protein, pH, and reaction time. The following table provides a general guideline for labeling antibodies with PEG-NHS esters.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of NHS Ester | 10 to 20-fold | A 20-fold molar excess typically results in 4-6 linkers per antibody.[1][2][3] This should be optimized for each specific protein and application. |

| Reaction pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5 for efficient reaction with primary amines.[] |

| Reaction Time | 30 - 120 minutes | Can be performed at room temperature or on ice for longer durations.[] |

| Organic Solvent Conc. | < 10% (v/v) | The final concentration of DMSO or DMF in the reaction mixture should be kept low to avoid protein denaturation. |

Visualizations

Experimental Workflow Diagram

Caption: Step-by-step workflow for this compound labeling of proteins.

Signaling Pathway: Amine-Reactive Labeling Chemistry

Caption: Reaction mechanism of NHS ester with a primary amine on a protein.

References

Application Notes and Protocols: Calculating Molar Excess for NHPI-PEG4-C2-NHS Ester Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating the appropriate molar excess of NHPI-PEG4-C2-NHS ester for bioconjugation reactions. This linker is commonly utilized in the development of Antibody-Drug Conjugates (ADCs), where it facilitates the covalent attachment of a payload to an antibody or another biomolecule.[1][2] The N-hydroxysuccinimide (NHS) ester functional group specifically reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][4]

Introduction to Molar Excess in Bioconjugation

In bioconjugation, it is standard practice to use a molar excess of the labeling reagent (in this case, this compound) relative to the molecule being labeled (e.g., an antibody). This is done to drive the reaction towards completion and achieve a desired degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule.[5] The optimal molar excess is determined empirically and can be influenced by several factors, including the concentration of reactants, pH, temperature, and incubation time.[6] Using an insufficient molar excess may lead to a low DOL, while an excessive amount can result in unwanted side reactions or difficulties in purification.

Key Reactant Information

A clear understanding of the properties of the reactants is crucial for accurate molar excess calculations.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |

| This compound | C₂₃H₂₈N₂O₁₁ | 508.48[7] | Amine-reactive NHS ester |

| Generic Antibody (e.g., IgG) | Varies | ~150,000 | Primary amines (Lysine residues) |

Calculating Molar Excess: A Step-by-Step Protocol

This protocol outlines the necessary calculations to determine the mass of this compound required to achieve a specific molar excess.

1. Determine the Moles of the Amine-Containing Molecule (e.g., Antibody):

-

Formula: Moles = Mass (g) / Molecular Weight ( g/mol )

-

Example: To calculate the moles of 5 mg of an IgG antibody:

-

Mass = 0.005 g

-

Molecular Weight = 150,000 g/mol

-

Moles of Antibody = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol (or 33.3 nmol)

-

2. Determine the Required Moles of this compound:

-

Formula: Moles of NHS ester = Moles of Antibody x Desired Molar Excess

-

Example: For a 20-fold molar excess:

-

Moles of NHS ester = 3.33 x 10⁻⁸ mol x 20 = 6.66 x 10⁻⁷ mol (or 666 nmol)

-

3. Calculate the Mass of this compound to Weigh:

-

Formula: Mass (g) = Moles of NHS ester x Molecular Weight of NHS ester ( g/mol )

-

Example:

-

Mass of NHS ester = 6.66 x 10⁻⁷ mol x 508.48 g/mol = 3.39 x 10⁻⁴ g (or 0.339 mg)

-

Summary of Calculations for Various Molar Excess Ratios

The following table provides pre-calculated masses of this compound required for different molar excess ratios when starting with 5 mg of a generic IgG antibody (MW ~150,000 g/mol ).

| Desired Molar Excess | Moles of Antibody (nmol) | Required Moles of NHS Ester (nmol) | Required Mass of NHS Ester (mg) |

| 5-fold | 33.3 | 166.5 | 0.085 |

| 10-fold | 33.3 | 333 | 0.169 |

| 15-fold | 33.3 | 499.5 | 0.254 |

| 20-fold | 33.3 | 666 | 0.339 |

| 25-fold | 33.3 | 832.5 | 0.423 |

Experimental Protocol for Conjugation

This protocol provides a general procedure for the conjugation of this compound to an amine-containing protein.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[8]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[8]

-

Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4]

-

Perform the Conjugation: Add the appropriate volume of the NHS ester stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[8]

-

Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted NHS ester and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column).[5][9]

-

Characterize the Conjugate: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Diagrams

Caption: Experimental workflow for the conjugation of this compound.

Caption: Logical relationship of inputs for calculating the required mass of NHS ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. broadpharm.com [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. interchim.fr [interchim.fr]

- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]